N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine
Overview
Description
N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, also known as NFMN, is a synthetic compound used in a variety of scientific research applications. It is a nitroimidazole derivative, which is a type of heterocyclic compound consisting of an imidazole ring with a nitro group attached to one of the nitrogen atoms. NFMN has been used in numerous studies to investigate its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, have been extensively reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promise in preclinical testing stages for new antitumor drugs. These derivatives are interesting for both their potential in cancer treatment and their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Catalytic Reduction of Nitro Aromatics
The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas has seen significant interest. This process, including the use of imidazole derivatives, is crucial for industrial applications, offering a greener alternative for the production of these compounds. The catalytic systems involved have been subject to intense investigation, reflecting the compound's versatility in synthetic chemistry (Tafesh, A. M., & Weiguny, J., 1996).
Stability and Degradation Studies
Research on nitisinone, a triketone herbicide structurally related to imidazole derivatives, has focused on its stability and degradation products. Although primarily used in medical applications, understanding the stability of such compounds under various conditions is vital for assessing their environmental impact and potential risks associated with their use (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, M., 2019).
Immune Response Modifiers
Imidazole derivatives like imiquimod have been investigated for their role as immune response modifiers. These compounds can induce the local production of cytokines, offering therapeutic potential for various cutaneous diseases. Despite the lack of inherent antiviral or antiproliferative activity in vitro, the ability to stimulate onsite cytokine production has been explored for antiviral, antiproliferative, and antitumor activities (Syed, T., 2001).
Reductive Amination Processes
The process of reductive amination, utilizing compounds that can be converted into amines such as nitro compounds, highlights the utility of imidazole derivatives in synthetic chemistry. This method is crucial for producing primary, secondary, and tertiary alkyl amines, essential in pharmaceuticals, agrochemicals, and material science (Irrgang, T., & Kempe, R., 2020).
NDMA and N-DBPs in Water Treatment
Studies on N-Nitrosodimethylamine (NDMA) and other nitrogenous disinfection by-products (N-DBPs) in water treatment have indicated the potential formation of carcinogenic compounds from nitrosation of secondary amines found in imidazole derivatives. Research into the mechanisms of formation and removal of these compounds is crucial for ensuring water safety and understanding the environmental impact of nitrogenous compounds (Sgroi, M., Vagliasindi, F., Snyder, S., & Roccaro, P., 2018).
Safety And Hazards
The safety and hazards associated with “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions5.
Future Directions
The study of furylmethyl-imidazole compounds is a promising area of research, particularly in the field of medicinal chemistry. These compounds could be further investigated for their potential biological activities and therapeutic applications2.
Please note that this information is based on general knowledge and may not be entirely accurate for “N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine” due to the lack of specific information on this compound. Always consult a qualified professional or refer to the relevant literature for more accurate information.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEUCUPZXDUBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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